Vinyl octanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32643. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

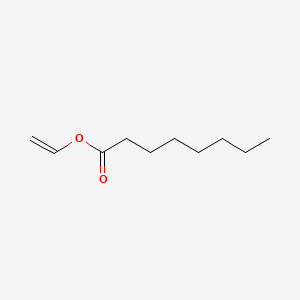

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethenyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDADGJLZNIRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29499-55-6 | |

| Record name | Octanoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29499-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00231372 | |

| Record name | Octanoic acid, vinyl ester (mixed isomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-44-0 | |

| Record name | Vinyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, vinyl ester (mixed isomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93P9545E8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Octanoate

CAS Number: 818-44-0

This technical guide provides a comprehensive overview of vinyl octanoate, a versatile monomer with applications in polymer synthesis, flavor and fragrance industries, and potentially in the development of novel drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, polymerization, and potential applications.

Chemical and Physical Properties

This compound, also known as vinyl caprylate or ethenyl octanoate, is the ester of octanoic acid and vinyl alcohol.[1][2] It is a colorless liquid with a characteristic fruity odor.[3] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 818-44-0 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | |

| IUPAC Name | Ethenyl octanoate | |

| Appearance | Colorless liquid | |

| Density | 0.88 g/cm³ at 20°C | |

| Boiling Point | 79-80°C at 7 mmHg | |

| Flash Point | 75°C | |

| Refractive Index | 1.4290-1.4310 | |

| Solubility | Soluble in methanol and other organic solvents; low solubility in water. | |

| Vapor Pressure | 0.177 mmHg at 25°C |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with transesterification being a common approach.

Experimental Protocol: Transesterification of Vinyl Acetate with Octanoic Acid

This protocol describes a representative lab-scale synthesis of this compound via a mercury-catalyzed transesterification reaction.

Materials:

-

Octanoic acid (1.0 mole)

-

Vinyl acetate (excess, e.g., 5.0 moles)

-

Mercuric acetate (catalyst, e.g., 0.5% by weight of octanoic acid)

-

Sulfuric acid (co-catalyst, a few drops)

-

Sodium acetate (neutralizing agent)

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine octanoic acid and an excess of vinyl acetate.

-

Dissolve the octanoic acid by gentle warming under a nitrogen atmosphere.

-

Add mercuric acetate to the mixture and stir until it dissolves.

-

Carefully add a few drops of concentrated sulfuric acid to initiate the reaction.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize the sulfuric acid with sodium acetate.

-

Remove the excess vinyl acetate by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Logical Workflow for the Synthesis of this compound:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Polymerization of this compound

This compound can undergo free-radical polymerization to form poly(this compound). Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights and low dispersity.

Experimental Protocol: RAFT Polymerization of this compound

This protocol provides a general procedure for the RAFT polymerization of this compound.

Materials:

-

This compound (monomer), purified to remove inhibitors

-

AIBN (Azobisisobutyronitrile) (initiator)

-

RAFT agent (e.g., a xanthate or dithiocarbamate suitable for vinyl esters)

-

Anhydrous solvent (e.g., toluene or bulk polymerization)

-

Schlenk flask or ampule

-

Nitrogen or argon gas supply

-

Methanol (for precipitation)

Procedure:

-

In a Schlenk flask or ampule, dissolve the desired amounts of this compound, AIBN, and the RAFT agent in the chosen solvent (if not bulk).

-

Degas the solution by performing several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (nitrogen or argon).

-

Place the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time to achieve the target conversion.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Workflow for RAFT Polymerization:

Caption: A schematic of the workflow for the controlled polymerization of this compound using RAFT.

Copolymerization

This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios of the comonomers determine the composition and microstructure of the copolymer. While specific reactivity ratios for this compound are not widely reported, studies on similar vinyl esters, such as vinyl acetate and vinyl 2-ethylhexanoate, with monomers like methyl acrylate suggest that the reactivity of the vinyl ester is often lower than that of the acrylate. This implies that in a copolymerization, the acrylate monomer would be incorporated into the polymer chain at a faster rate.

Spectral Data and Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Vinyl Protons: Three distinct signals are expected for the vinyl group protons. The proton on the carbon bearing the ester group (CH=) will appear as a doublet of doublets at a higher chemical shift compared to the two terminal vinyl protons (=CH₂).

-

Alkyl Chain Protons: The protons of the octanoate chain will appear as a series of multiplets in the upfield region of the spectrum. The α-methylene protons (-CH₂-COO) will be at a higher chemical shift than the other methylene groups due to the deshielding effect of the carbonyl group. The terminal methyl group (-CH₃) will appear as a triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 170-180 ppm.

-

Vinyl Carbons: The two carbons of the vinyl group will appear in the olefinic region of the spectrum.

-

Alkyl Chain Carbons: The carbons of the octanoate chain will show a series of signals in the aliphatic region.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the ester group is expected around 1740-1760 cm⁻¹.

-

C=C Stretch: A weaker absorption for the carbon-carbon double bond stretch of the vinyl group should be present around 1645 cm⁻¹.

-

C-O Stretch: A strong band for the C-O single bond stretch of the ester is expected in the region of 1100-1300 cm⁻¹.

-

C-H Stretches: Absorptions for the sp² C-H stretch of the vinyl group will be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain will be below 3000 cm⁻¹.

Applications

Polymer Science

The primary application of this compound is as a monomer in the synthesis of polymers and copolymers. Poly(this compound) and its copolymers are used in the formulation of adhesives, coatings, and paints. The long alkyl chain of the octanoate group imparts hydrophobicity and can act as an internal plasticizer, leading to polymers with lower glass transition temperatures and increased flexibility.

Flavors and Fragrances

Due to its fruity odor, this compound is also utilized as a flavoring and fragrance agent in the food and cosmetic industries.

Potential in Drug Development

The biocompatibility and biodegradability of polymers derived from vinyl esters make them attractive candidates for biomedical applications, including drug delivery. While research on poly(this compound) for drug delivery is not extensive, polymers of similar long-chain vinyl esters have been investigated for the encapsulation of hydrophobic drugs.

Potential Application in Nanoparticle-based Drug Delivery:

The hydrophobic nature of poly(this compound) makes it suitable for forming the core of polymeric nanoparticles designed to carry poorly water-soluble drugs. These nanoparticles can potentially enhance the bioavailability and provide controlled release of the encapsulated therapeutic agent.

Signaling Pathway for Nanoparticle Uptake and Drug Release:

Caption: A conceptual diagram of the cellular uptake of a drug-loaded poly(this compound) nanoparticle.

The biocompatibility of poly(this compound) would need to be thoroughly evaluated for any in vivo applications. The hydrolysis of the ester linkages would lead to the formation of poly(vinyl alcohol) and octanoic acid, both of which have known biological profiles.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

vinyl octanoate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Vinyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as vinyl caprylate, is an organic compound classified as a vinyl ester. It is a colorless liquid with applications in polymer synthesis and as a flavoring and fragrance agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and relevant safety information. The data is presented in a structured format to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a monomer that can undergo polymerization, often initiated by radical catalysts.[2] Its ester group and vinyl functionality are the primary sites of its chemical reactivity. The physical properties of this compound are summarized in the tables below, providing a clear reference for its handling and use in various applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethenyl octanoate[3][4] |

| Synonyms | Vinyl n-octanoate, Vinyl caprylate, Octanoic acid, ethenyl ester[3] |

| CAS Number | 818-44-0 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Canonical SMILES | CCCCCCCC(=O)OC=C |

| InChI | InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3 |

| InChIKey | QBDADGJLZNIRFQ-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid with a characteristic fruity odor |

| Boiling Point | 192 °C (at 760 mmHg), 79-80 °C (at 7 mmHg), 90 °C (at 10 Torr), 135 °C (at 100 mmHg) |

| Melting Point | -73 °C |

| Density | 0.88 g/cm³ |

| Flash Point | 75 °C |

| Refractive Index | 1.4290-1.4310 |

| Vapor Pressure | 0.177 mmHg at 25°C |

| Solubility | Low solubility in water; soluble in organic solvents like methanol, ethers, and chlorinated hydrocarbons |

| LogP | 3.03360 |

Table 3: Computed Chemical Properties

| Property | Value |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 8 |

| Exact Mass | 170.130679813 Da |

| Complexity | 130 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 4.5-7.5 ppm) and the aliphatic protons of the octanoate chain (typically in the range of 0.8-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester group (around 170 ppm), the vinyl carbons (in the olefinic region, approximately 90-150 ppm), and the aliphatic carbons of the octanoate chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹). Other characteristic peaks include those for the C=C stretching of the vinyl group (around 1640 cm⁻¹) and the C-O stretching of the ester linkage.

-

Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would show the molecular ion peak and characteristic fragment ions.

Experimental Protocols

Synthesis of this compound via Transvinylation

A common method for the synthesis of vinyl esters is the transvinylation reaction, often using vinyl acetate as the vinyl group donor in the presence of a suitable catalyst.

Objective: To synthesize this compound from octanoic acid and vinyl acetate.

Materials:

-

Octanoic acid

-

Vinyl acetate (in molar excess)

-

Palladium(II) acetate (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent (e.g., methyl tert-butyl ether)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add octanoic acid, an excess of vinyl acetate, and a catalytic amount of palladium(II) acetate.

-

Heat the reaction mixture under reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate in a separatory funnel.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the excess vinyl acetate and solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

References

- 1. EP2812306A1 - Transvinylation as a first stage of coupling production of vinyl esters and acetic acid or propionic acid reaction products - Google Patents [patents.google.com]

- 2. VINYL N-OCTANOATE(818-44-0) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C10H18O2 | CID 13164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cyberleninka.ru [cyberleninka.ru]

vinyl octanoate molecular formula and weight

For professionals in research, scientific, and drug development fields, this document provides core technical specifications for vinyl octanoate.

Physicochemical Properties

The fundamental molecular characteristics of this compound are detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 170.25 g/mol | |

| CAS Number | 818-44-0 |

Alternate Names: n-Octanoic Acid Vinyl Ester, Vinyl n-Octanoate.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

References

A Technical Guide to the Solubility of Vinyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate (CAS No. 818-44-0) is a versatile monomer and acyl donor utilized in polymer chemistry, biocatalysis, and the synthesis of specialty materials.[1] Its chemical structure, featuring a vinyl group and an octanoate ester, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound in various solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines experimental protocols for its quantitative determination, and presents a relevant experimental workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol [2] |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 135°C at 100 mmHg |

| Flash Point | 75°C |

| Density | 0.8790 g/cm³[3] |

Solubility Profile of this compound

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in various solvents based on available information. "Soluble" indicates that the substance is expected to dissolve to a significant extent, while "Low" indicates poor solubility.

| Solvent Class | Solvent | Expected Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Protic, Polar Solvents | Water | Low |

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a liquid organic compound like this compound. This method can be adapted for various solvents and temperatures.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (anhydrous, high purity)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Calibrated pipettes and syringes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the phases to separate. If necessary, centrifuge the vial to facilitate the separation of the undissolved this compound.

-

Carefully extract a known volume of the clear, saturated supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Accurately dilute the collected sample with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC-FID (or other suitable analytical method) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams of this compound per 100 grams of solvent ( g/100g ) or moles of this compound per liter of solution (mol/L).

-

Mandatory Visualization

The following diagrams illustrate a logical workflow for the enzymatic synthesis of this compound, a process where solvent selection based on solubility is a critical parameter.

Caption: Workflow for the enzymatic synthesis of this compound.

Caption: Factors influencing enzymatic synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its qualitative solubility profile is well-understood. It is readily soluble in a range of common organic solvents and exhibits low solubility in water. For applications requiring precise solubility values, the experimental protocol provided in this guide can be employed. The selection of an appropriate solvent system, guided by solubility considerations, is crucial for the successful application of this compound in chemical synthesis and formulation, as illustrated by the enzymatic synthesis workflow. Further research to quantify the solubility of this compound in various solvents at different temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to Ethenyl Octanoate (Vinyl Octanoate)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethenyl octanoate, commonly known as vinyl octanoate. It covers its chemical identity, physicochemical properties, synthesis protocols, and applications, with a particular focus on its relevance in polymer science and potential implications for drug development.

Chemical Identity and Nomenclature

Ethenyl octanoate is an organic compound classified as a vinyl ester. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethenyl octanoate [1]. It is also widely recognized by several synonyms, including this compound, vinyl n-octanoate, and vinyl caprylate[1][2][3].

The fundamental structure consists of an octanoyl group attached to a vinyl group via an ester linkage. Its key identifiers are summarized below.

Caption: Chemical identifiers for ethenyl octanoate.

Physicochemical Properties

Ethenyl octanoate is a colorless liquid at room temperature with a characteristic odor[4]. It is generally soluble in organic solvents like methanol, ethers, and chlorinated hydrocarbons, but has low solubility in water, reflecting its hydrophobic nature. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H18O2 | |

| Molecular Weight | 170.25 g/mol | |

| IUPAC Name | Ethenyl octanoate | |

| CAS Registry Number | 818-44-0 | |

| Density | 0.88 g/cm³ at 20°C | |

| Boiling Point | 79-80°C at 7 mmHg | |

| 135°C at 100 mmHg | ||

| 192°C | ||

| Flash Point | 75°C | |

| Refractive Index | 1.4290 - 1.4310 | |

| Water Solubility | Low | |

| Appearance | Colorless liquid |

Synthesis and Experimental Protocols

The synthesis of vinyl esters can be achieved through several methods, including reactions with acetylene or, more commonly, via transvinylation (vinyl exchange) reactions with vinyl acetate. The latter method is often preferred as it proceeds under milder conditions.

A common and efficient method for synthesizing this compound involves the reaction of octanoic acid with a vinyl source, such as a vinylboroxane complex, often catalyzed by a transition metal. One documented high-yield synthesis is outlined below.

Objective: To synthesize this compound from octanoic acid.

Materials:

-

Octanoic acid (124-07-2)

-

2,4,6-trivinylcyclotriboroxane-pyridine complex

-

Appropriate solvent (e.g., anhydrous toluene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add octanoic acid and the chosen solvent under an inert atmosphere.

-

Introduce the 2,4,6-trivinylcyclotriboroxane-pyridine complex to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove any unreacted acid and water-soluble byproducts. This typically involves washing with a saturated sodium bicarbonate solution followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product using vacuum distillation to yield pure this compound. A reported yield for this type of reaction is approximately 93.0%.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Polymer Science and Drug Development

The primary application of this compound lies in its function as a monomer for the synthesis of specialty polymers. The vinyl group is highly reactive and susceptible to polymerization, particularly through free-radical mechanisms.

This compound can be homopolymerized or copolymerized with other vinyl monomers, such as vinyl acetate (VAc), to tailor the properties of the resulting polymer. For instance, copolymerization of VAc with this compound can introduce bulky octanoate side chains, which reduces polymer-polymer interactions and can improve the solubility of the resulting polymer in specific solvents. This is particularly relevant in techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where precise control over molecular weight and dispersity is achievable.

Caption: Role of this compound in polymerization processes.

While this compound itself is not typically an active pharmaceutical ingredient (API), its polymeric derivatives are relevant to drug delivery. Polymers and copolymers derived from vinyl esters are explored for various pharmaceutical applications:

-

Drug Carriers: Hydrophilic polymers like polyvinylpyrrolidone (PVP), derived from the related monomer N-vinylpyrrolidone, are widely used as drug carriers in various formulations, including tablets, nanoparticles, and hydrogels, to improve drug solubility and bioavailability. Copolymers incorporating this compound could be used to modulate the hydrophobicity of such carrier systems, potentially for creating amphiphilic structures for controlled release or targeted delivery.

-

Biocompatible Materials: Enzymatic transesterification has been used to synthesize functionalized vinyl esters from biologically active molecules, suggesting a pathway to create polymerizable derivatives of drugs or sugars for biomedical applications.

-

Excipients in Formulations: Although distinct from this compound, related fatty acid esters like octyl octanoate are investigated as emollients, solvents, and penetration enhancers in topical drug delivery systems. This highlights the potential utility of the octanoate moiety in interacting with biological membranes to improve drug permeation. The polymeric nature of poly(this compound) could offer a novel platform for creating film-forming systems or matrices for transdermal patches.

References

Spectral Analysis of Vinyl Octanoate: A Technical Guide

This guide provides a comprehensive overview of the spectral data for vinyl octanoate, a versatile monomer used in the production of polymers and as a synthetic flavoring agent. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.27 | dd | 13.9, 6.3 | 1H | =CH-O |

| 4.88 | dd | 13.9, 1.4 | 1H | cis H-C= |

| 4.57 | dd | 6.3, 1.4 | 1H | trans H-C= |

| 2.36 | t | 7.5 | 2H | -CH₂-C=O |

| 1.65 | p | 7.5 | 2H | -CH₂-CH₂-C=O |

| 1.29 | m | - | 8H | -(CH₂)₄- |

| 0.88 | t | 6.8 | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O |

| 141.2 | =CH-O |

| 97.5 | =CH₂ |

| 34.2 | -CH₂-C=O |

| 31.6 | -(CH₂)₅-CH₃ |

| 28.9 | -(CH₂)₂-CH₂- |

| 28.8 | -(CH₂)₃-CH₂- |

| 24.8 | -CH₂-CH₂-C=O |

| 22.5 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957, 2928, 2857 | Strong | C-H stretch (alkane) |

| 1750 | Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (vinyl) |

| 1138 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 57 | 100 | [C₄H₉]⁺ |

| 127 | High | [M - C₃H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 170 | Low | [M]⁺ (Molecular Ion) |

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer operating at 300 MHz for protons and 75 MHz for carbon-13.[1]

-

¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: Carbon-13 spectra were acquired with proton decoupling. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

-

Data Processing: The raw Free Induction Decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) salt plates.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

-

Instrumentation: Mass spectral data was obtained using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions: The GC was equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate.

-

Mass Spectrometry (MS) Conditions: The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 400.

-

Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to this compound. The mass spectrum of this peak was then analyzed to determine the molecular ion and the fragmentation pattern.

References

A Technical Guide to the Industrial Applications of Vinyl Octanoate

Executive Summary: Vinyl octanoate (VOc), a vinyl ester monomer, is a versatile chemical compound with significant industrial applications. Its unique structure, featuring a reactive vinyl group and an eight-carbon ester chain, makes it a valuable component in the synthesis of specialty polymers with tailored properties. Key applications include its use as a comonomer in the production of adhesives, coatings, paints, and textiles, where it imparts flexibility and hydrophobicity.[1][2] Beyond polymerization, this compound serves as a fragrance and flavoring agent in various consumer products due to its characteristic fruity aroma.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, core industrial applications, and relevant experimental protocols for the synthesis and polymerization of this compound, targeting researchers, scientists, and professionals in drug development who may leverage its polymeric derivatives.

Introduction

This compound (CAS No: 818-44-0), also known as vinyl caprylate or n-octanoic acid vinyl ester, is a colorless liquid organic compound.[1] Structurally, it is the ester of octanoic acid and vinyl alcohol. The presence of the vinyl group makes it highly susceptible to polymerization, particularly through free-radical mechanisms, forming the basis of its primary industrial utility. The incorporation of the octanoate side chain into a polymer backbone can significantly alter the material's properties, such as reducing the glass transition temperature (Tg), increasing flexibility, and enhancing solubility in specific media. These tunable properties make this compound and its copolymers valuable in high-performance materials. Furthermore, derivatives of related vinyl ester polymers, such as polyvinyl alcohol (derived from polyvinyl acetate), have found applications in the biomedical field, including in drug delivery systems and as water-soluble films, highlighting a potential area of interest for drug development professionals.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in various industrial processes.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| CAS Number | 818-44-0 | |

| Appearance | Colorless clear liquid | |

| Density | 0.8790 g/cm³ | |

| Melting Point | -73.00 °C (200.15 K) | |

| Boiling Point | 192.00 °C (465.15 K) at 760 mmHg | |

| 79-80 °C at 7 mmHg | ||

| Flash Point | 75 °C | |

| Solubility | Low solubility in water; soluble in organic solvents (alcohols, ethers) | |

| Refractive Index | 1.4290 - 1.4310 | |

| Purity (Commercial) | >99.0% (GC) |

Core Industrial Applications

Polymer Synthesis

The primary industrial application of this compound is as a monomer and comonomer in the synthesis of specialty polymers. Its incorporation into polymer chains allows for the fine-tuning of material properties.

-

Adhesives and Binders: Copolymers containing this compound are used in the formulation of adhesives. The long alkyl chain of the octanoate group acts as an internal plasticizer, increasing the flexibility and tackiness of the adhesive film. These polymers are found in water-based glues and binders for porous materials like wood and paper.

-

Paints and Coatings: In latex paints and coatings, this compound is copolymerized with other monomers, such as vinyl acetate, to improve the film-forming properties and durability of the paint. The hydrophobic nature of the octanoate group enhances the water resistance of the final coating.

-

Textiles: Polymers derived from this compound are used as binders in non-woven fabrics and as sizing agents to protect threads during weaving, enhancing the durability and feel of the final product.

-

Specialty Plastics: The monomer can be used to produce specialty plastics where specific properties like thermal stability and flexibility are required.

The logical relationship from the monomer to its final polymer applications is visualized below.

Caption: Logical flow from this compound monomer to its industrial applications.

Flavor and Fragrance Industry

This compound is valued in the fragrance and flavor industry for its pleasant, fruity aroma. It is used as an ingredient in perfumes, cosmetics, and a variety of consumer products to impart a specific scent profile. In the food industry, it can be used as a flavoring agent, though its application is governed by food safety regulations.

Synthesis and Polymerization Protocols

Experimental Protocol: Enzymatic Synthesis of this compound

Enzymatic synthesis represents a green chemistry approach, offering high selectivity and mild reaction conditions. This protocol is a representative method for the transesterification reaction to produce this compound.

Materials:

-

Octanoic acid (Substrate)

-

Vinyl acetate (Acyl donor)

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Organic solvent (e.g., Hexane, solvent-free system can also be used)

-

Molecular sieves (to remove byproduct acetaldehyde)

-

Reaction vessel with magnetic stirrer and temperature control

Methodology:

-

Reactor Setup: To a 100 mL round-bottom flask, add octanoic acid (e.g., 10 mmol) and vinyl acetate (e.g., 20 mmol, excess to drive equilibrium). If using a solvent, add 50 mL of hexane.

-

Catalyst Addition: Add the immobilized lipase (e.g., 5-10% by weight of substrates). Add activated molecular sieves to the reaction mixture.

-

Reaction Conditions: Seal the flask and place it in a heating mantle on a magnetic stirrer. Set the temperature to 50-60 °C and stir the mixture at 200 rpm.

-

Monitoring: Monitor the reaction progress over 24-48 hours by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of octanoic acid to this compound.

-

Product Isolation: Once the reaction reaches the desired conversion, stop the heating and stirring. Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.

-

Purification: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

The general workflow for this enzymatic synthesis is depicted in the diagram below.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Free-Radical Polymerization

Free-radical polymerization is the most common method for producing polymers from vinyl monomers. The process involves initiation, propagation, and termination steps.

Materials:

-

This compound (Monomer)

-

Co-monomer (e.g., Vinyl acetate, optional)

-

Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Solvent (e.g., Toluene, Ethyl acetate)

-

Reaction vessel with reflux condenser, nitrogen inlet, and magnetic stirrer

Methodology:

-

Reactor Setup: Assemble a clean, dry reaction vessel equipped with a condenser and nitrogen inlet.

-

Monomer and Solvent Addition: Charge the reactor with the desired amount of this compound, any co-monomer, and the solvent.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator's half-life). Once the temperature is stable, dissolve the initiator (AIBN or BPO) in a small amount of solvent and add it to the reactor.

-

Propagation: Allow the polymerization to proceed under a nitrogen atmosphere for several hours (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Termination: To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

-

Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

The fundamental mechanism of this process is illustrated below.

References

Vinyl Octanoate: A Comprehensive Technical Guide to Safety, Handling, and GHS Classification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Globally Harmonized System (GHS) classification of vinyl octanoate. The following sections detail its hazardous properties, safe handling procedures, and the experimental basis for these recommendations, offering a comprehensive resource for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound, also known as vinyl caprylate, is a colorless liquid used in the synthesis of polymers and as a flavoring agent.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 818-44-0 | [3][4] |

| Molecular Formula | C10H18O2 | [3] |

| Molecular Weight | 170.25 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 192 °C (377.6 °F) | |

| 79-80 °C @ 7 mmHg | ||

| 90 °C @ 10 Torr | ||

| Flash Point | 75 °C (167 °F) | |

| Density | 0.88 g/cm³ | |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers. | |

| Vapor Pressure | 0.177 mmHg at 25°C |

GHS Hazard Classification and Safety Precautions

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is crucial for implementing appropriate safety measures.

| GHS Classification | Hazard Statement | Pictogram |

| Flammable Liquids | H227: Combustible liquid | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation |

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound to minimize risk.

| Category | Precautionary Statement Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332 + P317 | If skin irritation occurs: Get medical help. | |

| P337 + P317 | If eye irritation persists: Get medical help. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to ensure laboratory safety. The following diagram outlines a logical workflow for managing this compound from procurement to disposal.

Experimental Protocols for Hazard Assessment

The GHS classifications of this compound are based on data from standardized toxicological and physical hazard tests. While specific study reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Representative Protocol based on OECD 439)

The "Causes skin irritation" (H315) classification is determined using methods like the In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test.

Objective: To identify substances that are capable of producing reversible damage to the skin.

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

-

Procedure: a. A small amount of this compound is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period (e.g., 60 minutes). c. After exposure, the chemical is washed off, and the tissue is incubated for a further recovery period (e.g., 42 hours).

-

Data Analysis: a. Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified. b. The viability of the treated tissue is compared to that of a negative control.

-

Classification: If the cell viability is reduced to ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).

The following diagram illustrates the workflow for this in vitro skin irritation test.

Flash Point Determination (Representative Protocol)

The "Combustible liquid" (H227) classification is based on the flash point of the substance.

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a liquid to ignite under specified conditions.

Methodology:

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Setaflash) is commonly used. The closed-cup method is generally preferred for its accuracy and reproducibility.

-

Procedure: a. A specified amount of this compound is placed in the test cup. b. The sample is heated at a slow, constant rate. c. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Data Analysis: The flash point is the lowest temperature at which a "flash" (a brief ignition of the vapor) is observed.

-

Classification: For GHS, a liquid with a flash point between 60 °C and 93 °C is classified as a Category 4 flammable liquid, which corresponds to the "Combustible liquid" hazard statement.

Eye Irritation and Respiratory Irritation

Similar to skin irritation, the "Causes serious eye irritation" (H319) and "May cause respiratory irritation" (H335) classifications are based on standardized tests. Eye irritation is often assessed using in vitro methods with reconstructed human corneal epithelium models (e.g., OECD 492). Respiratory irritation is typically evaluated through animal studies or by considering evidence from human exposure and data on similar substances.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

-

Eye Contact: Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.

-

Accidental Release: In case of a spill, remove all sources of ignition. Ventilate the area. Wear appropriate personal protective equipment, including chemical-impermeable gloves. Contain the spill using a non-combustible absorbent material (e.g., sand, earth) and collect it in a suitable, closed container for disposal. Do not let the chemical enter drains.

This guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

An In-depth Technical Guide on the Thermal Stability and Boiling Point of Vinyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl octanoate (CAS No. 818-44-0) is an organic compound with the chemical formula C10H18O2. It is the ester of vinyl alcohol and octanoic acid. This versatile molecule finds applications in polymer synthesis and has potential relevance in the design of prodrugs and drug delivery systems. A thorough understanding of its thermal stability and boiling point is critical for its handling, processing, and application in various scientific and industrial fields, including pharmaceutical development where thermal processing steps are common. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols and relevant biological context for drug development professionals.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H18O2 | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [1][3] |

| Density | 0.88 g/cm³ | |

| Flash Point | 75 °C |

Boiling Point

The boiling point of this compound has been reported at both atmospheric and reduced pressures. This information is crucial for purification processes such as distillation and for understanding its volatility.

| Boiling Point (°C) | Pressure | Reference(s) |

| 192 | Atmospheric | |

| 135 | 100 mmHg | |

| 90 | 10 Torr | |

| 79-80 | 7 mmHg |

Thermal Stability and Decomposition

This decomposition is expected to occur at elevated temperatures, likely in the range of 300-400°C, similar to the decomposition of poly(vinyl acetate). The remaining vinyl backbone would then undergo further degradation at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA) for a Volatile Liquid

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a volatile liquid like this compound, the following protocol is recommended to distinguish between evaporation and decomposition.

Objective: To determine the onset of thermal decomposition of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

Experimental Workflow:

Caption: Experimental workflow for TGA analysis of this compound.

Detailed Steps:

-

Sample Preparation:

-

Use a clean, tared alumina or platinum crucible.

-

Dispense approximately 5-10 mg of this compound into the crucible.

-

To minimize evaporation at lower temperatures, a crucible with a pinhole lid is recommended.

-

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Use an empty crucible with a pinhole lid as a reference.

-

Set the initial temperature to 30°C and allow the system to equilibrate.

-

Program a temperature ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

The initial weight loss will be due to evaporation. A significant, sharp decrease in weight at higher temperatures will indicate the onset of thermal decomposition.

-

The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC) for a Volatile Liquid

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as boiling point and decomposition. For a volatile liquid, hermetically sealed pans are essential to prevent evaporation before the boiling point is reached.

Objective: To determine the boiling point and enthalpy of vaporization of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or equivalent).

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh an empty hermetically sealable aluminum pan and lid.

-

Introduce a small amount of this compound (2-5 mg) into the pan.

-

Hermetically seal the pan using a sample press. It is crucial to ensure a perfect seal to prevent any leakage.

-

For boiling point determination, a pinhole can be made in the lid to allow for pressure equalization.

-

-

Instrument Setup:

-

Place the sealed sample pan in the DSC cell.

-

Use an empty, sealed hermetic pan as a reference.

-

Equilibrate the system at a temperature well below the expected boiling point (e.g., 25°C).

-

Program a temperature ramp from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

-

-

Data Analysis:

-

The boiling point will be observed as a sharp endothermic peak. The onset of this peak is typically taken as the boiling temperature.

-

The area under the peak can be integrated to determine the enthalpy of vaporization.

-

Relevance to Drug Development

For professionals in drug development, the properties of this compound are relevant in two main contexts: as a potential component in drug formulations and as a building block for prodrugs.

Metabolic Fate of this compound

In a biological system, it is anticipated that the ester linkage in this compound would be rapidly hydrolyzed by esterases to yield vinyl alcohol (which would tautomerize to acetaldehyde) and octanoic acid. Octanoic acid, a medium-chain fatty acid (MCFA), is readily metabolized in the body.

Octanoic acid can cross the mitochondrial membrane without the need for the carnitine shuttle and undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The metabolism of MCFAs can influence cellular signaling pathways. For instance, octanoate has been shown to activate AMP-activated protein kinase (AMPK) and influence the Akt-mTOR pathway, which are central regulators of cellular metabolism and growth.

Caption: Metabolic fate of this compound and downstream effects.

Vinyl Esters in Prodrug Design

The vinyl ester group can be utilized as a linker in prodrug design. A drug containing a carboxylic acid functional group can be converted into a vinyl ester prodrug. This modification can enhance the lipophilicity of the parent drug, potentially improving its oral bioavailability. Once absorbed, the vinyl ester is cleaved by esterases to release the active drug.

Caption: Concept of a vinyl ester-based prodrug for improved oral delivery.

Analytical Workflow for Quantification in Biological Matrices

To study the pharmacokinetics of a this compound-based compound or its metabolite, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma or serum.

Objective: To quantify octanoic acid (as a surrogate for this compound exposure) in human plasma.

Experimental Workflow:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated octanoic acid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution to separate octanoic acid from other plasma components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (m/z of deprotonated octanoic acid) to a specific product ion.

-

-

Conclusion

This technical guide has provided a detailed overview of the boiling point and thermal stability of this compound. While specific experimental data on its thermal decomposition is limited, a reasonable estimation of its stability and degradation pathway can be made based on related compounds. For researchers and drug development professionals, the provided experimental protocols for TGA and DSC offer a starting point for detailed characterization. Furthermore, understanding the metabolic fate of this compound and its potential application in prodrug design is crucial for its consideration in pharmaceutical research and development. The outlined analytical workflow provides a robust method for its quantification in biological systems, enabling pharmacokinetic and metabolic studies.

References

A Technical Guide to Research-Grade Vinyl Octanoate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement, handling, and application of research-grade vinyl octanoate. This monomer is increasingly utilized in various scientific fields, from enzymatic synthesis to polymer chemistry, owing to its utility as an acyl donor and a building block for novel materials. This document provides detailed information on its chemical and physical properties, commercial availability, and established experimental protocols.

Core Properties and Specifications of this compound

This compound, also known as vinyl caprylate, is the ester of octanoic acid and vinyl alcohol. Its chemical structure facilitates its use in a variety of chemical transformations. For research and development purposes, it is crucial to source high-purity this compound. The following table summarizes the key quantitative data for research-grade this compound available from commercial suppliers.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 170.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 818-44-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |

| Purity (by GC) | ≥98% to >99.0% | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 79-80 °C at 7 mmHg, 135 °C at 100 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Flash Point | 75 °C | --INVALID-LINK-- |

| Density | 0.88 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.4290-1.4310 | --INVALID-LINK-- |

| Solubility | Soluble in methanol | --INVALID-LINK-- |

| Stabilizer | Typically stabilized with MEHQ (Monomethyl ether hydroquinone) | --INVALID-LINK--, --INVALID-LINK-- |

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers provide research-grade this compound. When selecting a supplier, researchers should consider the purity, available analytical data (such as a Certificate of Analysis), and the provided stabilizer.

-

TCI America: Offers vinyl n-octanoate with a purity of >99.0% (GC), stabilized with MEHQ.

-

Santa Cruz Biotechnology: Provides vinyl n-octanoate for biochemical and proteomics research.[1]

-

Fisher Scientific: Distributes TCI America's vinyl n-octanoate.

-

Elex Biotech LLC: Supplies vinyl ester monomers, including this compound, for various applications.

-

Capot Chemical: Offers this compound with a purity of not less than 98%.

-

LookChem and PINPOOLS: These platforms list multiple suppliers of this compound.

It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on impurities and exact purity.

Experimental Protocols Utilizing this compound

This compound is a versatile reagent in several research applications, particularly as an acyl donor in enzyme-catalyzed reactions and as a monomer in polymerization.

Lipase-Catalyzed Synthesis of Flavor Esters

This compound is an effective acyl donor for the synthesis of flavor esters due to the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde.[2] This drives the reaction forward, leading to high conversion rates.

Experimental Protocol: Synthesis of Octyl Acetate

This protocol is adapted from a study on the solvent-free synthesis of flavor esters using immobilized lipase.[3][4]

-

Reaction Setup: In a screw-capped vial, prepare a 3 mL reaction mixture containing 2 M octanol in vinyl acetate (vinyl acetate serves as the acyl donor and the solvent).

-

Enzyme Addition: Add 60 units of immobilized Rhizopus oryzae lipase to the mixture.

-

Water Content: Add 0.2% (v/v) water to the reaction mixture.

-

Incubation: Incubate the vial at 36°C with agitation at 200 rpm for 12 hours.

-

Monitoring and Analysis: Monitor the reaction progress by gas chromatography (GC) to determine the molar conversion to octyl acetate.

Enzymatic Polymerization of Vinyl Esters

This compound can be used to synthesize biodegradable polymers. The following is a general protocol for the lipase-catalyzed synthesis of poly(vinyl oleate), which can be adapted for this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis of Poly(this compound)

-

Reaction Setup: To a dried reaction vessel, add this compound and anhydrous toluene.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture (typically 5-10% by weight of the monomer).

-

Inert Atmosphere: Purge the vessel with nitrogen gas and seal it.

-

Incubation: Place the reaction vessel in an oil bath preheated to 60-80°C and stir the mixture.

-

Reaction Time: Allow the reaction to proceed for 24-72 hours.

-

Polymer Precipitation: Stop the reaction and precipitate the polymer in cold methanol.

-

Purification: Filter the polymer and dry it under a vacuum.

Biological Significance and Metabolism

Direct research on the signaling pathways of intact this compound is limited. However, its biological effects can be inferred from its hydrolysis products: octanoic acid and vinyl alcohol (which rapidly tautomerizes to acetaldehyde).

Metabolism of Vinyl Esters

Vinyl esters are rapidly hydrolyzed by carboxylesterases in the body to yield a carboxylic acid and acetaldehyde. Acetaldehyde is then further metabolized. The octanoic acid produced from the hydrolysis of this compound enters the fatty acid metabolism pathways.

Potential Toxicological Effects of Metabolites

The toxicity of this compound is primarily associated with its hydrolysis products.

-

Acetaldehyde: Is a known toxic compound and is classified as a carcinogen. Its effects are well-documented.

-

Octanoic Acid: Accumulation of octanoic acid can lead to cellular toxicity. In vitro studies have shown that octanoic acid can impair mitochondrial function by inhibiting the respiratory chain and can induce oxidative stress in liver and skeletal muscle cells. This is particularly relevant in the context of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a metabolic disorder where octanoic acid accumulates.

Researchers using this compound, especially in biological systems or applications where degradation may occur, should be aware of the potential effects of these metabolites.

Conclusion

Research-grade this compound is a valuable chemical for a range of applications in synthetic and materials science. Its properties as an efficient acyl donor in enzymatic reactions and as a monomer for creating functional polymers make it a subject of ongoing research. When using this compound, careful consideration of its purity, handling, and the biological implications of its metabolic byproducts is essential for reproducible and safe scientific investigation. This guide provides a foundational understanding to support researchers in their work with this compound.

References

Methodological & Application

Enzymatic Synthesis of Vinyl Octanoate: A Detailed Protocol for Researchers

For researchers, scientists, and professionals in drug development, the enzymatic synthesis of vinyl octanoate offers a greener and more specific alternative to traditional chemical methods. This protocol details the lipase-catalyzed transesterification for producing this compound, a valuable monomer in polymer synthesis and a key intermediate in various chemical industries.

The enzymatic approach, primarily utilizing lipases, provides high selectivity and operates under mild conditions, minimizing byproduct formation and energy consumption. This document outlines the necessary materials, step-by-step procedures, and data analysis for the successful synthesis of this compound.

Experimental Protocols

This protocol is based on established methodologies for lipase-catalyzed transesterification reactions, adapted for the specific synthesis of this compound. The key reaction is the transesterification between vinyl acetate and octanoic acid, catalyzed by a lipase.

Materials:

-

Enzyme: Immobilized Candida antarctica lipase B (CALB) or other suitable lipase.

-

Substrates: Octanoic acid, Vinyl acetate.

-

Solvent (optional): n-hexane or other suitable organic solvent. Many protocols now favor solvent-free systems.

-

Reagents for analysis: Standards for this compound, octanoic acid, and vinyl acetate for Gas Chromatography (GC) analysis.

-

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Shaker incubator or magnetic stirrer with temperature control

-

Gas chromatograph (GC) with a suitable column (e.g., capillary column)

-

Centrifuge or filtration setup to recover the immobilized enzyme.

-

Procedure:

-

Reaction Setup:

-